molecular formula C8H9N3O2 B13276605 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13276605
M. Wt: 179.18 g/mol
InChI Key: XSGGRSUTXDWDDK-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-5-3-9-11-4-6(13-2)8(12)10-7(5)11/h3-4H,1-2H3,(H,10,12)

InChI Key

XSGGRSUTXDWDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C(=CN2N=C1)OC

Origin of Product

United States

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